molecular formula C21H19NO6 B2820885 2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850802-19-6

2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2820885
CAS No.: 850802-19-6
M. Wt: 381.384
InChI Key: GJFBMNNYJVDEOU-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule belonging to the class of chromeno[2,3-c]pyrrole-3,9-diones, a privileged scaffold in medicinal chemistry and drug discovery . This compound is of significant interest for biological screening and lead optimization programs, particularly due to its fused heterocyclic structure which is frequently associated with diverse pharmacological activities . Compounds featuring the chromeno[2,3-c]pyrrole core have been reported to exhibit a range of biological properties, including potential as cytotoxic agents, glucokinase activators, and mimetics of glycosaminoglycans . Furthermore, related 3,4-fused pyrrolocoumarins are known in scientific literature for demonstrating cytotoxic, antifungal, antibacterial, and antioxidant activities, as well as serving as enzyme inhibitors . The synthetic approach for this class of molecules often involves efficient, practical, and one-pot multicomponent processes, allowing for the generation of diversified libraries from readily available starting materials . The presence of the trimethoxyphenyl substituent is a common pharmacophore in bioactive molecules and may enhance the compound's interaction with biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-1-(2,3,4-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-22-16(12-9-10-14(25-2)19(27-4)18(12)26-3)15-17(23)11-7-5-6-8-13(11)28-20(15)21(22)24/h5-10,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFBMNNYJVDEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=C(C(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno[2,3-c]pyrrole derivatives. This compound has garnered attention due to its potential biological activities and therapeutic applications. The presence of multiple methoxy groups and a bicyclic structure enhances its chemical reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient production of diverse derivatives. Recent studies have demonstrated the use of one-pot reactions to create libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with high yields and purities exceeding 95% . These synthetic methods are crucial for exploring the biological activities associated with these compounds.

Biological Activities

Research indicates that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities:

  • Antioxidant Activity : Compounds within this class have shown significant antioxidant properties. The ability to scavenge free radicals is crucial for their potential use in preventing oxidative stress-related diseases .
  • Antibacterial Activity : Some derivatives have demonstrated antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like gentamicin . This suggests potential applications in treating bacterial infections.
  • Antiviral Properties : Certain analogs have been identified as potent inhibitors of viral enzymes, including the main protease (Mpro) of SARS-CoV-2. This positions them as candidates for further development in antiviral therapies .
  • Enzyme Modulation : Chromeno[2,3-c]pyrrole derivatives have been reported to act as glucokinase activators and mimetics of glycosaminoglycans. These interactions may play a role in metabolic regulation and diabetes management .

Case Studies

Several studies have highlighted the biological activity of specific derivatives:

  • Study on Antioxidant and Antibacterial Activities :
    • A study evaluated a series of chromeno[2,3-c]pyrrole derivatives for their antioxidant and antibacterial properties. The results indicated that compounds with multiple methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Evaluation Against Viral Targets :
    • Research focusing on the antiviral activity of pyrrole derivatives revealed that certain compounds effectively inhibited the Mpro enzyme from SARS-CoV-2. This finding underscores the importance of structural modifications in enhancing biological efficacy .

Data Table: Biological Activities Overview

Compound NameAntioxidant ActivityAntibacterial ActivityAntiviral ActivityGlucokinase Activation
This compoundHighYes (against S. aureus and E. coli)Yes (Mpro inhibitor)Yes
Other DerivativesVariesVariesVariesVaries

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds related to "2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione":

Synthesis and Properties

  • A "one-pot version of a multicomponent reaction for the synthesis of libraries of functional 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones" has been developed . This method involves the interaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .
  • The resulting 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones can potentially be used in the synthesis of functional 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones .
  • The synthetic protocol is compatible with a wide range of substituents, allowing for the creation of diverse title compounds under mild conditions . Products can be easily isolated through crystallization, avoiding the need for chromatography .
  • One study obtained 223 examples of the target 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with good purity (>95% according to HPLC) . Yields were generally in the 43–86% range, with over 50% of the set yielding >70% .

Specific Compounds

  • The chemical name 7-Fluoro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS Number: 862486-46-2) has the molecular formula C21H18FNO6C_{21}H_{18}FNO_6 .
  • N-{[(4-methylphenyl)sulfonyl]oxy}-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-chromen-4-imine (5e) is another related compound, with its synthesis and properties (including melting point and NMR data) described in one of the search results .

Potential Applications

  • The developed synthetic techniques are of interest for creating complex heterocyclic structures with potential biological activity .
  • The ability to synthesize a variety of these compounds with different substituents suggests their potential use in drug discovery and materials science .

Limitations

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The chromeno[2,3-c]pyrrole-3,9-dione framework allows extensive structural diversification. Key analogs and their distinguishing features include:

Compound Name Substituents (Aryl Group) Substituents (Pyrrole Position 2) Molecular Formula Key Characteristics
Target Compound 2,3,4-Trimethoxyphenyl Methyl Not explicitly provided High methoxy density enhances lipophilicity; potential for CNS activity due to trimethoxy motif
4{4–19-7} 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl C₂₄H₂₅NO₇ Hydroxyethyl group improves solubility; IR shows strong C=O stretches at 1711 cm⁻¹
NCGC00538279 3,4-Dimethoxyphenyl 3-(Dimethylamino)propyl C₂₃H₂₄ClN₂O₆ Dimethylamino group confers basicity; acts as a ghrelin receptor ligand
AV-C 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl C₂₃H₁₇FN₂O₄S Thiadiazole moiety enhances antiviral activity against Zika and dengue viruses
BH37345 3,4,5-Trimethoxyphenyl Pyridin-4-ylmethyl C₂₆H₂₂N₂O₆ Pyridine substituent introduces aromatic π-stacking potential

Key Observations :

  • Methoxy Positioning: The 2,3,4-trimethoxy substitution in the target compound contrasts with 3,4,5-trimethoxy analogs (e.g., 4{4–19-7}).
  • Pyrrole Substituents : Methyl groups (target compound) vs. hydroxyethyl (4{4–19-7}) or thiadiazole (AV-C) alter polarity and hydrogen-bonding capacity. For instance, hydroxyethyl derivatives show downfield-shifted NMR signals for hydroxyl protons (~4.86 ppm) .

Yield Trends :

  • Electron-withdrawing groups (e.g., fluoro in AV-C) accelerate reactions (15–20 min heating), while electron-donating groups (e.g., methoxy in target compound) require extended heating (up to 2 h) .
Physicochemical and Spectral Properties
  • NMR Shifts :
    • Target Compound : Expected C=O signals at ~170 ppm (γ-pyrone) and ~160 ppm (pyrrolone) in ¹³C NMR, similar to 4{3–1-2} .
    • 4{4–19-7} : Aromatic protons resonate at 6.67–7.63 ppm (¹H NMR), with methoxy groups at 3.65–3.81 ppm .
  • IR Spectroscopy : Strong C=O stretches at 1709–1711 cm⁻¹ confirm diketone motifs across analogs .

Q & A

Q. Basic

  • NMR spectroscopy : Confirms regiochemistry and substituent positions (e.g., methoxy group integration at δ 3.6–3.8 ppm) .
  • HPLC : Validates purity (>95%) and detects byproducts .
  • Mass spectrometry (MS) : APSI MS or ESI-MS verifies molecular weight (e.g., [M+H]+ peaks) .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1710 cm⁻¹) .

What experimental strategies elucidate the compound’s molecular mechanisms of action?

Q. Advanced

  • Molecular docking simulations : Predict binding affinity to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to purified proteins .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., NF-κB) validates pathway involvement .
  • Metabolomics : Tracks downstream metabolic changes to infer mechanism .

How do substituent variations on aryl groups affect physicochemical properties?

Q. Basic

  • Lipophilicity : Methoxy groups increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize the chromeno-pyrrole core, altering UV-Vis absorption profiles .
  • Steric hindrance : Bulky substituents (e.g., benzyl) may reduce enzymatic degradation, improving plasma stability .

How can researchers validate hypotheses about multi-target interactions in complex systems?

Q. Advanced

  • Network pharmacology : Integrate omics data (transcriptomics, proteomics) to map interactions across pathways .
  • Synergistic assays : Test combinatorial effects with known inhibitors (e.g., kinase inhibitors) to identify additive or antagonistic effects .
  • In silico polypharmacology modeling : Tools like SEA or SwissTargetPrediction predict off-target interactions .
  • In vivo phenotyping : Zebrafish or murine models assess systemic effects of multi-target modulation .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Flow chemistry : Enhances reproducibility and reduces reaction times for multi-step syntheses .
  • DoE (Design of Experiments) : Optimizes parameters (e.g., solvent ratios, catalyst loading) via factorial design .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF with cyclopentyl methyl ether) to improve safety profiles .

How can researchers address inconsistencies in cytotoxicity data across cell lines?

Q. Advanced

  • Cell line authentication : Use STR profiling to confirm genetic stability .
  • Microenvironment modeling : 3D spheroid cultures or co-cultures better replicate in vivo conditions than monolayers .
  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS to correlate exposure with efficacy .

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